molecular formula C21H21N3O6S B6103763 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole

3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole

Cat. No. B6103763
M. Wt: 443.5 g/mol
InChI Key: CTCOAJOTESPMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole, also known as DNTB, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole involves the reaction of the thiol group with the nitrophenyl group, resulting in the formation of a highly fluorescent adduct. This reaction is reversible and can be used to measure changes in thiol levels in real-time. The fluorescence intensity of this compound is directly proportional to the concentration of thiols, making it a useful tool for the detection of thiols in complex biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to study the redox signaling pathways and oxidative stress in various cell types, including cancer cells, neurons, and immune cells. This compound has also been used to study the role of thiols in various physiological processes, including protein folding, enzyme activity, and cellular signaling.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole in lab experiments include its high sensitivity and selectivity for thiol detection, its minimal toxicity, and its ease of use. However, the limitations of this compound include its limited stability in solution, its sensitivity to light, and its potential for non-specific reactions with other cellular components.

Future Directions

For the use of 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole in scientific research include the development of new fluorescent probes based on the this compound scaffold, the study of thiol-containing proteins and enzymes in disease states, and the use of this compound in live-cell imaging studies. Additionally, the synthesis of this compound derivatives with improved stability and selectivity for thiol detection may lead to the development of new diagnostic and therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole involves several steps, including the reaction of 2-nitrophenylthiol with 3,4,5-trimethoxybenzoyl chloride to form the intermediate compound, which is then reacted with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde to produce this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it readily available for scientific research.

Scientific Research Applications

3,5-dimethyl-4-[(2-nitrophenyl)thio]-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole has been widely used in scientific research as a fluorescent probe for the detection of thiols and other reactive species. It has also been used as a tool for the study of redox signaling pathways and oxidative stress in cells. This compound has been shown to be highly sensitive and selective for thiol detection, making it a valuable tool for the study of thiol-containing proteins and enzymes.

properties

IUPAC Name

[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-12-20(31-18-9-7-6-8-15(18)24(26)27)13(2)23(22-12)21(25)14-10-16(28-3)19(30-5)17(11-14)29-4/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCOAJOTESPMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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